2,6-二氯-N-苯基嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

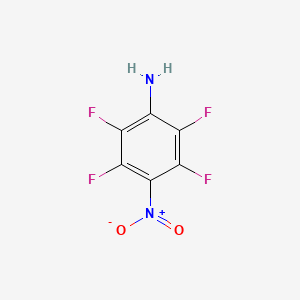

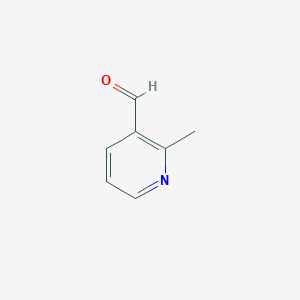

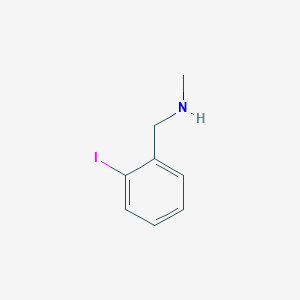

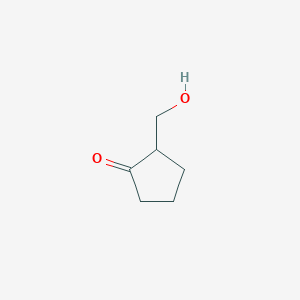

2,6-Dichloro-N-phenylpyrimidin-4-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key characteristics of this compound is the presence of chlorine atoms at the 2 and 6 positions of the pyrimidine ring, which can be further functionalized through substitution reactions. The compound also features an amino group at the 4 position and a phenyl group attached to the nitrogen atom, which may contribute to its chemical reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2,6-dichloro-N-phenylpyrimidin-4-amine, often involves substitution reactions where different functional groups replace hydrogen or other substituents on the pyrimidine ring. For instance, a practical synthesis approach starting from 4-amino-2,6-dichloropyrimidine has been developed, which allows for the introduction of various secondary amines and arylamines to displace the chloro groups at the 2 and 6 positions, respectively . This method demonstrates the reactivity of the dichloropyrimidine and its utility as a building block for assembling complex aminopyrimidine molecules.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine resulted in the formation of a compound that crystallized in the monoclinic crystal system space group P21/n, revealing the molecular arrangement and intramolecular hydrogen bonding patterns . Similarly, the structure determination of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, a related compound, allowed for the unambiguous assignment of the regioselectivity of the substitution reactions and the observation of intra- and intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of 2,6-dichloro-N-phenylpyrimidin-4-amine is influenced by the presence of the amino and chloro substituents, which can participate in various chemical reactions. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines in boiling ethanol afforded 4-amino-5-bromo-2-substituted aminopyrimidines, indicating the potential for nucleophilic substitution reactions at the chloro positions . Additionally, the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with various amines suggests that the dichloropyrimidine core can undergo substitution reactions to yield a range of substituted pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dichloro-N-phenylpyrimidin-4-amine are determined by its molecular structure. The presence of chlorine atoms and the phenyl group can affect the compound's polarity, solubility, and reactivity. The crystalline structure, as observed in related compounds, often features hydrogen bonding, which can influence the compound's melting point and stability . The ability to form polymeric chains through hydrogen bonding, as seen in the related compound with propylamine substitution, may also impact the material properties of the compound . The synthesis of 4-amino-5-cyano-6-phenylpyrimidines from related precursors further demonstrates the versatility of pyrimidine derivatives in chemical syntheses and the potential for diverse physical and chemical properties based on the substituents attached to the pyrimidine core .

科学研究应用

杂环化合物中的反应性

2,6-二氯-N-苯基嘧啶-4-胺及其衍生物在亲核试剂存在时展现出独特的反应模式。值得注意的是,研究了4-氯-2-苯基嘧啶转化为4-氨基-2-苯基嘧啶的过程,揭示了4-氨基化合物的形成可能通过对C(4)碳原子的加成-消除机制进行,而不是通过酰胺离子对6位的攻击(Meeteren & Plas, 2010)。这一发现突显了该化合物在化学反应中的微妙行为,为其在合成化学中的潜在应用提供了见解。

机理洞察和衍生物形成

2,6-二氯-N-苯基嘧啶-4-胺的反应性延伸到其与液氨中的钾酰胺的相互作用,显著的反应包括导致形成2-氨基化合物和环转化的氨基化反应,例如将2,6-二溴吡啶转化为4-氨基-2-甲基嘧啶。这些反应的机理,包括元重排和环转化,为该化合物的化学增加了一层复杂性,暗示了其在合成途径中多样应用的潜力(Hertog et al., 2010)。

结构分析和化学合成

对2,6-二氯-N-苯基嘧啶-4-胺的研究还包括结构分析和合成策略。例如,对类似化合物如4-氨基-2-氯-5-硝基-6-(丙基氨基)嘧啶的晶体结构分析揭示了取代反应的区域选择性,并揭示了聚合链的形成,这对于理解该化合物在固态形式中的行为以及其在材料科学中的潜在应用至关重要(McKeveney et al., 2004)。

属性

IUPAC Name |

2,6-dichloro-N-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVVPGGJSMZBKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=NC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458541 |

Source

|

| Record name | 2,6-Dichloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N-phenylpyrimidin-4-amine | |

CAS RN |

28230-47-9 |

Source

|

| Record name | 2,6-Dichloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)